Oxidation State Specificity: 3-Oxo Versus 3-Hydroxy and Non-Oxidized Forms
The 3-oxo (β-keto) functional group of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA distinguishes it fundamentally from its reduced 3-hydroxy counterpart and the fully reduced parent acyl-CoA. The target compound contains a carbonyl at C3 (C=O), whereas (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA contains a hydroxyl (C-OH) at this position [1]. The non-oxidized (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA lacks oxidation at C3 entirely. This oxidation state difference dictates distinct enzymatic fates: the 3-oxo form is the obligate substrate for NADPH-dependent 3-oxoacyl-CoA reductase (KAR, EC 1.1.1.330), whereas the 3-hydroxy form is the substrate for HACD dehydratases (EC 4.2.1.134) [2]. The 3-oxo form cannot substitute for the 3-hydroxy form in HACD activity assays, and vice versa.
| Evidence Dimension | Oxidation State (C3 Functional Group) |
|---|---|
| Target Compound Data | 3-oxo (β-keto, C=O), Molecular Weight: 1178.17 g/mol (protonated form), Molecular Formula: C49H78N7O18P3S |
| Comparator Or Baseline | (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA: 3-hydroxy (C-OH), MW 1180.18 g/mol, Formula C49H80N7O18P3S ; (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA: fully reduced, MW 1164.18 g/mol, Formula C49H80N7O17P3S |
| Quantified Difference | Mass difference: +13.99 g/mol vs. non-oxidized form (oxygen addition); +2 Da vs. 3-hydroxy form (oxidation state difference). No kinetic data (Km, kcat, Vmax) publicly available for direct comparison. |
| Conditions | Physicochemical characterization data derived from ChEBI and vendor technical datasheets; enzyme specificity inferred from class-level metabolic pathway annotations in KEGG and Reactome. |
Why This Matters
Procurement of the incorrect oxidation state (3-hydroxy or non-oxidized forms) will yield negative or irrelevant results in 3-oxoacyl-CoA reductase activity assays and fatty acid elongation reconstitution experiments.
- [1] ChEBI. CHEBI:76652 - (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. EMBL-EBI. View Source
- [2] KEGG PATHWAY: pmeo01040 - Biosynthesis of unsaturated fatty acids. KEGG Database. View Source
